molecular formula C17H20N2O3S B5713407 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide CAS No. 591727-44-5

2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide

Cat. No.: B5713407
CAS No.: 591727-44-5
M. Wt: 332.4 g/mol
InChI Key: VLHHXMHLZKTDFS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide typically involves the reaction of 2,5-dimethylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-[4-(methyloxy)phenyl]acetamide
  • 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Uniqueness

2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-9-10-14(2)16(11-13)19(12-17(20)18-3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHXMHLZKTDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176265
Record name 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591727-44-5
Record name 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591727-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dimethylphenyl)(phenylsulfonyl)amino]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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